α3β4 nAChR Antagonism: Sub-Nanomolar Potency Differentiates from Methadone and Picrotoxin
N-(4-chlorobenzyl)morpholine-4-carboxamide exhibits sub-nanomolar antagonist potency at human α3β4 nAChR (IC50 = 1.8 nM), which is approximately 1,000-fold more potent than the reference antagonist methadone (IC50 = 1,900 nM) and over 50,000-fold more potent than picrotoxin (IC50 = 96,100 nM) [1][2]. This exceptional potency at α3β4 nAChR is not observed in unsubstituted morpholine-4-carboxamide, which shows no reported nAChR activity [3].
| Evidence Dimension | Antagonist activity at human α3β4 nAChR |
|---|---|
| Target Compound Data | IC50 = 1.8 nM |
| Comparator Or Baseline | Methadone: IC50 = 1,900 nM; Picrotoxin: IC50 = 96,100 nM; Unsubstituted morpholine-4-carboxamide: Not active |
| Quantified Difference | ~1,055-fold more potent than methadone; ~53,400-fold more potent than picrotoxin |
| Conditions | Human SH-SY5Y cells; inhibition of carbamylcholine-induced 86Rb+ efflux |
Why This Matters
For researchers studying α3β4 nAChR-mediated pathways in addiction or pain, this compound provides a sub-nanomolar tool unavailable from generic morpholine carboxamides or standard reference antagonists.
- [1] EcoDrugPlus Database. N-(4-chlorobenzyl)morpholine-4-carboxamide entry. University of Helsinki. View Source
- [2] Xiao, Y. et al. Blockade of rat alpha3beta4 nicotinic receptor function by methadone, its metabolites, and structural analogs. J Pharmacol Exp Ther. 2001;299:366-371. View Source
- [3] BindingDB. BDBM50360708 entry. N-(4-chlorobenzyl)morpholine-4-carboxamide binding data. View Source
